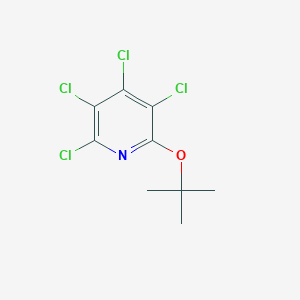
2-tert-Butoxy-3,4,5,6-tetrachloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple chlorine atoms and a tert-butoxy group in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-tert-butoxypyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butoxy-3,4,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carbonyl compounds such as aldehydes and ketones.
Reduction: Products include partially or fully dechlorinated pyridine derivatives.
Applications De Recherche Scientifique
2-tert-Butoxy-3,4,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine involves its interaction with specific molecular targets. The chlorine atoms and tert-butoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-tert-Butoxy-3,4,5-trichloropyridine
- 2-tert-Butoxy-3,5,6-trichloropyridine
Uniqueness
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is unique due to the presence of four chlorine atoms and a tert-butoxy group, which impart distinct chemical and physical properties. Compared to similar compounds with fewer chlorine atoms, it exhibits higher reactivity and a broader range of applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
89752-09-0 |
|---|---|
Formule moléculaire |
C9H9Cl4NO |
Poids moléculaire |
289.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H9Cl4NO/c1-9(2,3)15-8-6(12)4(10)5(11)7(13)14-8/h1-3H3 |
Clé InChI |
FGDVWSGUNDQPJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)

![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
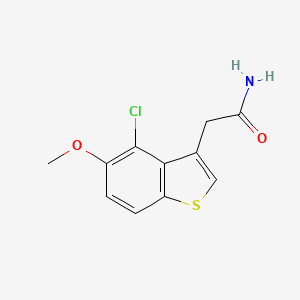
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
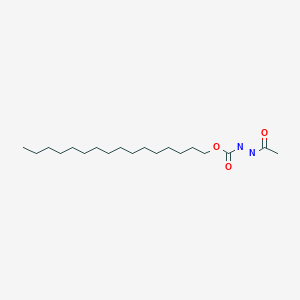
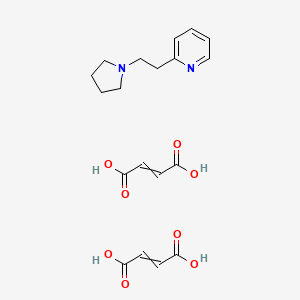
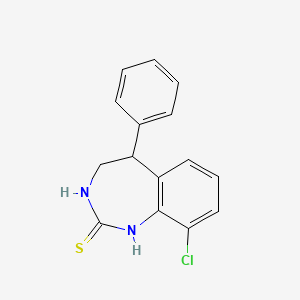
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
